Maltose hydrate -

Maltose hydrate

Catalog Number: EVT-13848665
CAS Number:
Molecular Formula: C12H24O12
Molecular Weight: 360.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Maltose is predominantly sourced from grains, especially barley, which undergo malting—a process that involves soaking the grains in water to initiate germination. During this process, enzymes such as amylase are activated, facilitating the breakdown of starch into simpler sugars, including maltose. Additionally, maltose can be found in other partially hydrolyzed starch products like maltodextrin and corn syrup .

Classification

Maltose falls under the category of carbohydrates, specifically disaccharides. It is classified as a reducing sugar due to the presence of a free aldehyde group in its structure when dissolved in water . This characteristic allows it to participate in various chemical reactions typical for reducing sugars.

Synthesis Analysis

Methods of Synthesis

Maltose can be synthesized through two primary methods:

  1. Dehydration Synthesis: This occurs when two glucose molecules undergo a condensation reaction, resulting in the formation of maltose and the release of a water molecule. This reaction can be represented as:
    C6H12O6+C6H12O6C12H22O11+H2OC_6H_{12}O_6+C_6H_{12}O_6\rightarrow C_{12}H_{22}O_{11}+H_2O
  2. Enzymatic Hydrolysis: In industrial settings, starch is enzymatically hydrolyzed using enzymes like alpha-amylase and beta-amylase to yield maltose. The starch is first gelatinized by heat and then treated with these enzymes to break down the polysaccharides into disaccharides .

Technical Details

The enzymatic breakdown involves two key steps:

  • Random Hydrolysis: Alpha-amylase cleaves the internal α(1→4) bonds within starch, producing shorter oligosaccharides.
  • Exo-Hydrolysis: Beta-amylase acts on the non-reducing ends of these oligosaccharides, releasing maltose units.
Molecular Structure Analysis

Structure

Maltose consists of two glucose molecules linked by an α(1→4) glycosidic bond. The molecular structure can be represented as follows:

  • Structural Formula: The two glucose units are configured in a way that one unit contributes its anomeric carbon to form the glycosidic bond with the other unit.

Data

  • Molecular Weight: 342.3 g/mol
  • Density: 1.54 g/cm³
  • Melting Point: 160 to 165 °C
  • Solubility: Highly soluble in water .
Chemical Reactions Analysis

Reactions

Maltose participates in various chemical reactions typical for carbohydrates:

  1. Hydrolysis Reaction: Maltose can be hydrolyzed into two glucose molecules under acidic or enzymatic conditions:
    C12H22O11+H2O2C6H12O6C_{12}H_{22}O_{11}+H_2O\rightarrow 2C_6H_{12}O_6
  2. Fermentation Reaction: In the presence of yeast, maltose can be fermented to produce ethanol and carbon dioxide:
    C12H22O11+H2O4C2H5OH+4CO2C_{12}H_{22}O_{11}+H_2O\rightarrow 4C_2H_5OH+4CO_2
  3. Oxidation Reaction: Maltose can react with oxidizing agents (e.g., sulfuric acid) to produce carbon dioxide and sulfur dioxide along with water:
    C12H22O11+24H2SO412CO2+35H2O+24SO2C_{12}H_{22}O_{11}+24H_2SO_4\rightarrow 12CO_2+35H_2O+24SO_2
Mechanism of Action

Process

In biological systems, maltose acts as a source of energy through its breakdown into glucose by specific enzymes (maltases). This process allows organisms to utilize maltose efficiently for metabolic processes.

Data

The enzymatic hydrolysis of maltose involves several maltase enzymes that cleave the glycosidic bond, releasing glucose that can then be utilized for energy production or stored as glycogen for later use .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder or colorless crystals.
  • Odor: Odorless.
  • Heat Capacity: Approximately 298.15 K.
  • Complexity: 382 (as per computational chemistry standards).

Chemical Properties

Maltose exhibits properties typical of reducing sugars:

  • It yields positive results in tests such as Benedict's test and Tollens' test due to its ability to reduce metal ions.
  • Maltose exhibits mutarotation in solution, where it can convert between different anomeric forms (α and β), affecting its specific rotation .
Applications

Maltose has various scientific and industrial applications:

  1. Brewing Industry: Maltose is crucial in beer production as it provides fermentable sugars for yeast during fermentation.
  2. Food Industry: It serves as a sweetener and flavor enhancer in various food products.
  3. Medicinal Uses: Maltose has been studied for its potential benefits in liver repair and protection due to its metabolic properties.
  4. Infant Foods: It is often included in infant formulas due to its digestibility compared to other sugars .

Properties

Product Name

Maltose hydrate

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;hydrate

Molecular Formula

C12H24O12

Molecular Weight

360.31 g/mol

InChI

InChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2/t3-,4-,5-,6+,7-,8-,9-,10-,11?,12-;/m1./s1

InChI Key

WSVLPVUVIUVCRA-LEHKWIQMSA-N

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)O)O)O)O.O

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